PCB 128 Functions as a Competitive AhR Antagonist, Whereas PCB 126 is a Full Agonist and PCB 118 is a Weak Partial Agonist
In PLHC-1 fish hepatoma cells, PCB 128 was definitively characterized as a competitive antagonist of the aryl hydrocarbon receptor (AhR) with no intrinsic efficacy for CYP1A induction, contrasting sharply with non-ortho-substituted PCB 126 (full agonist, high intrinsic efficacy) and mono-ortho-substituted PCB 118 (very weak partial agonist). Binary mixture experiments demonstrated that PCB 128 inhibited the response to TCDD, whereas the combination of TCDD and PCB 126 produced additive CYP1A induction [1]. In rat liver cells, PCB 128 significantly suppressed AhR-dependent luciferase reporter activation with an IC₅₀ value of 3.2 μM, comparable to the suppressive potency of PCB 138 (IC₅₀ = 1.4 μM) and PCB 170 (IC₅₀ = 5.6 μM) [2].
| Evidence Dimension | AhR-mediated CYP1A induction (intrinsic efficacy classification) |
|---|---|
| Target Compound Data | PCB 128: Competitive antagonist; 0% intrinsic efficacy; inhibits TCDD response; IC₅₀ = 3.2 μM for AhR suppression in rat liver cells |
| Comparator Or Baseline | PCB 126: Full agonist, high intrinsic efficacy, additive with TCDD; PCB 118: Very weak partial agonist; PCB 156: Full agonist with 10- to 50-fold lower intrinsic efficacy; PCB 138: IC₅₀ = 1.4 μM; PCB 170: IC₅₀ = 5.6 μM |
| Quantified Difference | PCB 128 exhibits antagonist activity vs. PCB 126 agonist activity (qualitative functional opposition); IC₅₀ values indicate PCB 128 is approximately 2.3-fold less potent as an AhR suppressor than PCB 138 |
| Conditions | PLHC-1 cells (Poeciliopsis lucida hepatocellular carcinoma); rat liver H4IIE cells stably transfected with AhR-responsive luciferase reporter; 24-72 h exposure |
Why This Matters
Procurement of authentic PCB 128 reference material is essential for toxicological studies of non-dioxin-like PCB mixture effects, as substituting any agonist congener would invert the predicted biological outcome from antagonism to additivity or synergy.
- [1] Hestermann EV, Stegeman JJ, Hahn ME. Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency. Toxicol Appl Pharmacol. 2000;168(2):160-172. View Source
- [2] Brenerová P, Hamers T, Kamstra JH, et al. Pure non-dioxin-like PCB congeners suppress induction of AhR-dependent endpoints in rat liver cells. Environ Sci Pollut Res. 2016;23(3):2099-2107. View Source
